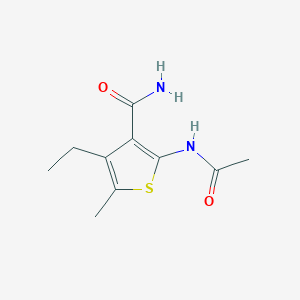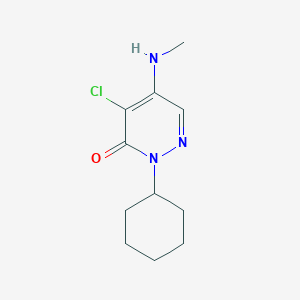
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone, also known as CCMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method that involves the reaction of various chemicals, and it has been found to have potential applications in the field of medicine and biochemistry. In
Wissenschaftliche Forschungsanwendungen
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have potential applications in the field of medicine and biochemistry. It has been shown to have antimicrobial properties, and it has been studied for its potential use in the treatment of bacterial infections. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have activity against cancer cells, and it has been studied for its potential use in cancer therapy. Furthermore, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition results in the death of cancer cells, which are rapidly dividing and require topoisomerase II for their growth and survival.
Biochemical and Physiological Effects:
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been shown to have a number of biochemical and physiological effects. It has been found to have antimicrobial properties, and it has been shown to be effective against a variety of bacterial strains. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have activity against cancer cells, and it has been shown to induce cell death in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has a number of advantages for use in lab experiments. It is a stable and easily synthesized compound, and it has been shown to have activity against a variety of biological targets. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have low toxicity in animal models, which makes it a promising candidate for further study. However, there are also limitations to the use of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone in lab experiments. It has limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has not been extensively studied in humans, which makes it difficult to extrapolate its effects to human physiology.
Zukünftige Richtungen
There are a number of future directions for research on 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Additionally, further study is needed to fully understand the mechanism of action of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone and its effects on various biological targets. Furthermore, there is potential for the development of new drugs based on the structure of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone, which could have improved efficacy and reduced toxicity compared to current treatments. Finally, more research is needed to determine the safety and efficacy of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone in humans, which could pave the way for its use in clinical settings.
Synthesemethoden
The synthesis of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone involves the reaction of 4-chloro-2-cyclohexyl-3(2H)-pyridazinone with methylamine. This reaction results in the formation of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone, which is a white crystalline solid. The reaction is carried out in a solvent such as ethanol or acetone, and it requires careful control of temperature and pressure to ensure the formation of the desired product.
Eigenschaften
IUPAC Name |
4-chloro-2-cyclohexyl-5-(methylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-13-9-7-14-15(11(16)10(9)12)8-5-3-2-4-6-8/h7-8,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKVNVQCTNBUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5346295 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

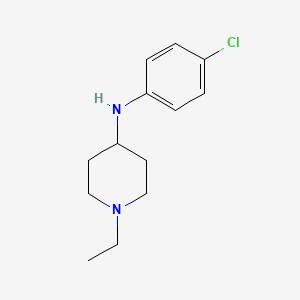
![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)
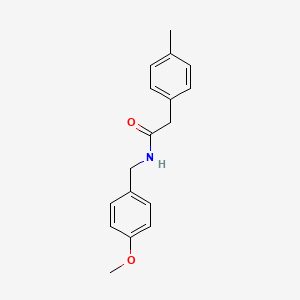
![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)

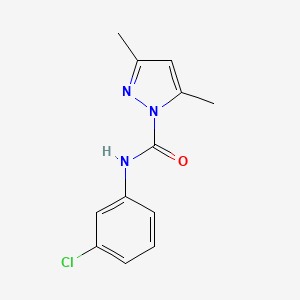

![4-tert-butyl-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5697372.png)
![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5697379.png)
